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Compound of Interest

Compound Name: Quinoline-3-carbohydrazide

CAS No.: 59282-61-0

Cat. No.: B3054276 Get Quote

Introduction & Structural Significance[1][2]
Quinoline-3-carbohydrazide (CAS: 22524-33-0) is a critical pharmacophore in drug discovery,

serving as the immediate precursor for Schiff base derivatives with potent antimicrobial,

anticancer, and anti-HIV integrase activity [1, 2].

Unlike simple aromatic hydrazides, the quinoline backbone introduces specific solubility

challenges and fluorescence properties that complicate standard analysis. Furthermore, the

synthesis—typically involving the hydrazinolysis of ethyl-3-quinoline carboxylate—carries the

risk of residual hydrazine hydrate, a known genotoxic impurity that must be strictly controlled.
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Property Specification Notes

Formula C₁₀H₉N₃O

Mol.[1][2][3][4][5][6][7][8][9][10]

[11] Weight
187.19 g/mol Monoisotopic Mass: 187.07

Appearance
White to pale yellow crystalline

powder

Yellowing indicates oxidation

or light sensitivity

Melting Point 184–186 °C [1]
Sharp endotherm; broadening

indicates acid impurity

Solubility
DMSO (High), DMF (High), Hot

Ethanol (Mod)

Insoluble in water and non-

polar solvents (Hexane)

Synthetic Pathway & Impurity Logic
Understanding the synthesis is prerequisite to selecting analytical methods. The primary

impurities arise from incomplete conversion or hydrolysis.
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Figure 1: Synthetic pathway and potential impurity profile. Impurity A (Acid) forms if water is

present during reflux. Impurity B (Ester) remains if reaction time is insufficient.
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Spectroscopic Characterization Protocols
Infrared Spectroscopy (FT-IR)
Objective: Confirm functional group transformation (Ester C=O

Amide C=O) and presence of hydrazide.

Protocol:

Sample Prep: Grind 2 mg Q3C with 200 mg dry KBr. Press into a transparent pellet. (ATR is

acceptable but transmission mode often yields better resolution for NH bands).

Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Diagnostic Peaks:

Wavenumber (cm⁻¹) Assignment Diagnostic Value

3300–3150 N-H stretching (NH & NH₂)
Doublet or broad band.
Absence confirms no
residual ester.

1660–1640 C=O stretching (Amide I)
Shifted lower than ester

precursor (~1720 cm⁻¹).

1610–1590 C=N / C=C (Quinoline)
Characteristic ring breathing

modes.[10]

| 1530–1520 | N-H bending (Amide II) | Confirms secondary amide structure. |

Nuclear Magnetic Resonance (NMR)
Objective: Structural elucidation and residual solvent analysis. Solvent: DMSO-d₆ is mandatory.

CDCl₃ solubility is insufficient.

¹H NMR Protocol (400 MHz, DMSO-d₆):

Relaxation Delay (D1): Set to ≥ 5 seconds to ensure integration accuracy of the amide

proton.
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Temperature: 298 K.

Chemical Shift Assignments:

Shift (δ ppm) Multiplicity Integration Assignment Notes

10.0 – 9.8 Broad Singlet 1H -CONH-

Exchangeable
with D₂O.
Disappears in
acid impurity.

9.3 – 9.2 Singlet 1H H-2

Most deshielded

aromatic;

diagnostic for 3-

subst. quinoline.

[1][2][4][5][6][9]

[11][12]

8.9 – 8.8 Singlet 1H H-4

8.2 – 7.6 Multiplet 4H H-5,6,7,8
Aromatic ring

protons.

| 4.8 – 4.5 | Broad Singlet | 2H | -NH₂ | Critical Purity Marker. Sharpens if sample is very dry;

broadens if wet. |

Troubleshooting:

Missing NH₂ peak? Proton exchange with water in DMSO can broaden this peak into the

baseline. Dry the sample and use fresh ampoule DMSO-d₆.

Extra peak at ~172 ppm (¹³C)? Indicates unreacted ethyl ester.

Chromatographic Purity Method (HPLC-UV/MS)
Standard C18 methods often fail due to the basicity of the quinoline nitrogen, leading to peak

tailing. This protocol uses a buffered mobile phase to suppress ionization of the ring nitrogen or

ion-pairing effects.
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Method Parameters:

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

Mobile Phase A: 10 mM Ammonium Formate (pH 4.5 adjusted with Formic Acid).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.[13]

Detection: UV @ 280 nm (Quinoline max) and 230 nm.

Temperature: 30 °C.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Phase

0.0 95 5 Equilibration

2.0 95 5 Injection

15.0 40 60 Linear Gradient

20.0 40 60 Isocratic Hold

| 21.0 | 95 | 5 | Re-equilibration |

Retention Logic:

Hydrazine Hydrate: Elutes in void volume (highly polar). Note: Standard UV won't detect this

well; requires derivatization or LC-MS.

Quinoline-3-Carboxylic Acid: Elutes early (polar/ionized).

Quinoline-3-Carbohydrazide (Target): Mid-elution.

Ethyl Ester (Precursor): Elutes late (hydrophobic).
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Mass Spectrometry (ESI-MS)
Ionization Mode: Positive ESI (+ve). Key Ions:

[M+H]⁺: m/z 188.08 (Base peak).

[M+Na]⁺: m/z 210.06.

Fragmentation Pattern (MS/MS of 188):

m/z 171: Loss of NH₃ (Characteristic of primary hydrazides).

m/z 157: Loss of N₂H₃ (Acylium ion formation: Quinoline-CO⁺).

m/z 129: Loss of CON₂H₃ (Quinoline cation).
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Structural Confirmation
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Figure 2: Step-by-step analytical decision tree for Q3C characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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